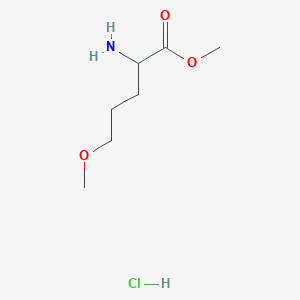

Methyl 2-amino-5-methoxypentanoate hydrochloride

Description

Methyl 2-amino-5-methoxypentanoate hydrochloride is a hydrochlorinated amino ester derivative characterized by a methoxy group at the fifth carbon and an amino group at the second carbon of a pentanoate backbone. This compound is typically utilized in pharmaceutical and organic synthesis as an intermediate. However, recent data indicate that its commercial availability has been discontinued, as noted by CymitQuimica in 2025 . Despite this, its structural analogs remain relevant in research due to their roles in peptide synthesis and drug development.

Key structural features include:

- Amino group: Facilitates participation in condensation reactions (e.g., peptide bond formation).

- Methoxy group: Enhances solubility and influences steric properties.

- Hydrochloride salt: Improves crystallinity and stability compared to free-base forms.

Properties

Molecular Formula |

C7H16ClNO3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

methyl 2-amino-5-methoxypentanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-10-5-3-4-6(8)7(9)11-2;/h6H,3-5,8H2,1-2H3;1H |

InChI Key |

GIUAWZWTPVFTLT-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with a pentanoic acid derivative, such as 2-amino-5-hydroxy-2-methylpentanoic acid or related intermediates, which are obtained via amino acid or amino acid-like precursors. The key step involves selective functionalization at the amino and methoxy positions.

Method 1: Cyanide Hydrolysis Route (Patent CN111138335B)

This method involves the formation of the amino acid via cyanide chemistry:

-

- Condensation of 5-hydroxy-2-pentanone with a cyanating reagent yields a nitrile intermediate.

- Hydrolysis of the nitrile produces 2-amino-5-hydroxy-2-methylpentanoic acid.

- The amino acid is then separated by salting out and pH adjustment, ensuring optical purity.

-

- Use of mixed solvents such as water and alcohols (methanol, ethanol).

- Salting out with inorganic salts like sodium chloride or tartaric acid derivatives.

- Mild hydrolysis with inorganic acids or bases at controlled temperatures (~55°C).

-

- Overall yield of the amino acid is high (~80%), with optical purity maintained during separation.

Method 2: Alkylation and Esterification

-

- Methylation of amino groups using methylating agents like methyl iodide or dimethyl sulfate.

- Esterification of the carboxyl group with methanol under acidic catalysis yields methyl esters.

-

- Reflux in methanol with catalytic acid (e.g., sulfuric acid).

- Purification via recrystallization or chromatography.

-

- Typically above 85%, with high purity.

Introduction of the Methoxy Group at the 5-Position

Method 3: Nucleophilic Substitution on Pyridine Derivatives (Patent CN105523995A)

-

- Starting from 2-chloro-5-nitropyridine, nucleophilic substitution with sodium methylate introduces the methoxy group.

- Subsequent reduction and hydrolysis steps convert the pyridine intermediate into the amino-methoxy derivative.

-

- Reflux in methyl alcohol with sodium methylate.

- Hydrogenation over palladium on carbon catalyst to reduce nitro groups to amino groups.

- Use of ethylene dichloride as solvent during extraction.

-

- High yields (~92-96%) for each step, with overall efficiency suitable for scale-up.

Formation of the Ester and Final Compound

Method 4: Esterification and Protection

-

- The amino acid is esterified at the carboxyl group using methanol and acid catalysts.

- The amino group is protected with tert-butoxycarbonyl or benzyloxycarbonyl groups to prevent side reactions during subsequent steps.

-

- Reflux in methanol with sulfuric acid or other acid catalysts.

- Protection steps involve reaction with suitable carbamates under controlled conditions.

-

- Deprotection and acidification with hydrochloric acid to obtain the hydrochloride salt of methyl 2-amino-5-methoxypentanoate.

Hydrochloride Salt Formation

-

- The free base form of methyl 2-amino-5-methoxypentanoate is dissolved in anhydrous ethanol or methanol.

- Hydrochloric acid gas or concentrated hydrochloric acid solution is bubbled through or added to precipitate the hydrochloride salt.

-

- Conducted at low temperature (~0°C) to control crystallization.

- Purification involves filtration, washing, and drying under vacuum.

Data Summary Table

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Amino acid synthesis | Cyanating reagent, hydrolysis | Mild hydrolysis, pH control | ~80 | From 5-hydroxy-2-pentanone derivatives |

| Methoxy substitution | Sodium methylate | Reflux in methyl alcohol | 92-96 | Nucleophilic aromatic substitution on pyridine derivatives |

| Esterification | Methanol, acid catalyst | Reflux | >85 | Ester formation of amino acid |

| Salt formation | Hydrochloric acid | Low temperature | Complete | Conversion to hydrochloride salt |

Research Findings and Professional Insights

- The cyanide hydrolysis route offers a high-yield, scalable pathway for amino acid derivatives, with the advantage of stereochemical control and optical purity retention.

- Nucleophilic substitution on pyridine rings, especially with methylate reagents, provides a versatile route to introduce methoxy groups with high regioselectivity.

- Protecting group strategies are crucial to prevent side reactions during esterification and salt formation, ensuring high purity of the final hydrochloride salt.

- The methods described are compatible with industrial scale-up, given their mild conditions, high yields, and straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxypentanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The search query asks for a detailed article on the applications of "Methyl 2-amino-5-methoxypentanoate hydrochloride," including data tables, case studies, research findings, and insights from verified sources. However, it is important to note that the correct chemical name for the compound is "(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride," also known as 5-Methyl L-2-aminoglutarate hydrochloride .

Chemical Information

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride has the molecular formula and a molecular weight of 197.62 g/mol . It is also known by the CAS No. 3077-51-8 . Synonyms include (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride and 5-Methyl L-2-aminoglutarate hydrochloride .

Computed Properties

- Hydrogen Bond Donor Count: 3

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 5

- Exact Mass: 197.0454856 Da

- Monoisotopic Mass: 197.0454856 Da

Applications in Scientific Research

While specific applications of (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride itself are not detailed in the search results, the related compound 3-(propan-2-yloxy)propane-1-sulfonyl chloride has several uses in scientific research. These uses can provide insights into potential applications of amino-acid derivatives.

3-(propan-2-yloxy)propane-1-sulfonyl chloride Applications :

- Chemistry : Used as a reagent for synthesizing sulfonamides and sulfonate esters, important intermediates in organic synthesis.

- Biology : Employed in modifying biomolecules like proteins and peptides by introducing sulfonyl groups for functionalization.

- Medicine : Used in developing pharmaceutical compounds, especially those with sulfonamide or sulfonate ester functionalities.

- Industry : Applied in producing specialty chemicals and materials, including surfactants and polymers.

Potential Biological Applications

Sulfonyl chlorides can be used to modify proteins and peptides, enhancing their properties for functionalization and acting as intermediates in synthesizing sulfonamide drugs with antibacterial properties. Research indicates derivatives of sulfonyl chlorides exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, with modifications showing enhanced activity against resistant bacterial strains. In vitro studies suggest that compounds derived from sulfonyl chlorides can inhibit specific enzymes involved in bacterial cell wall synthesis, increasing efficacy against pathogens like Staphylococcus aureus. Certain derivatives have displayed low cytotoxicity while maintaining high antibacterial activity.

Case Studies and Research Findings

While specific case studies for this compound are not available in the provided search results, research on related compounds highlights potential areas of interest [1, 3]:

- Antimicrobial Activity : Derivatives of sulfonyl chlorides have demonstrated antimicrobial properties, particularly against resistant bacterial strains.

- Enzyme Inhibition : Compounds derived from sulfonyl chlorides can inhibit enzymes involved in bacterial cell wall synthesis.

- Cytotoxicity and Selectivity : Studies evaluating the cytotoxicity and selectivity of modified compounds have reported certain derivatives displaying low cytotoxicity and high antibacterial activity.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as protein synthesis and amino acid metabolism .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

Structural Similarities :

- Both compounds are hydrochlorinated amino esters.

- Contain ester and secondary amino groups.

Differences :

- Substituents: The comparator has a branched dimethyl group at C3 and a methylamino group at C2, whereas the target compound features a linear methoxy group at C5 and a primary amino group at C2.

- Synthesis : The comparator is synthesized via Boc-deprotection with HCl/dioxane, achieving 100% yield , whereas the target compound’s synthesis details are undisclosed, though its discontinuation suggests challenges in scalability or stability .

- Spectroscopic Data: 1H-NMR (Comparator): δ 9.00 (brs, NH), 3.79 (s, OCH3), 2.54 (s, NCH3) . Target Compound: No NMR data available, but analogous amino esters typically show NH signals near δ 8.0–9.0 and methoxy signals at δ 3.2–3.8 .

5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid

Structural Similarities :

- Both possess a pentanoic acid backbone.

- Contain protected amino groups (Boc in comparator vs. free amino in target).

Differences :

Methyl 2-Hexenoate

Structural Similarities :

- Both are methyl esters.

Differences :

- Functionality: Methyl 2-hexenoate lacks amino and methoxy groups, making it less relevant in peptide chemistry but useful in flavor/fragrance industries.

- Safety: Requires stringent respiratory protection due to inhalation risks , unlike hydrochlorinated amino esters, which prioritize skin/eye protection .

Data Tables

Table 2: Spectroscopic Data Comparison

Research Findings and Implications

- Synthetic Feasibility : High-yield synthesis of analogs (e.g., 100% for the comparator ) contrasts with the target compound’s discontinuation, suggesting unresolved synthetic challenges .

- Safety: Hydrochloride salts generally require controlled handling (e.g., PPE for skin/eye protection ), while non-salt esters like Methyl 2-hexenoate demand respiratory safeguards .

- Applications : Structural modifications (e.g., Boc protection, branching) enhance stability and applicability in drug development .

Biological Activity

Methyl 2-amino-5-methoxypentanoate hydrochloride (also referred to as Methyl 2-amino-5-methoxyvalerate hydrochloride) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, findings from various research studies, and a summary table of its effects.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a methoxy group and an amino group. Its molecular formula is , and it has a molar mass of approximately 208.68 g/mol. The compound is soluble in water and exhibits basic properties due to the amino group.

Anticonvulsant Properties

Several studies have investigated the anticonvulsant properties of this compound. In one study, derivatives of similar aminoalkyl compounds were evaluated for their ability to inhibit seizures in animal models. The results indicated that certain structural modifications could enhance anticonvulsant activity, suggesting that methyl 2-amino-5-methoxypentanoate may possess similar effects, particularly when targeting specific receptors involved in seizure activity .

Neuroprotective Effects

Research has also pointed towards neuroprotective effects associated with compounds structurally related to methyl 2-amino-5-methoxypentanoate. For instance, derivatives were shown to protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of neurotransmitter levels and the inhibition of apoptotic pathways .

Antinociceptive Activity

In studies focusing on pain relief, this compound demonstrated significant antinociceptive properties. This was assessed through various pain models in rodents, where it showed efficacy comparable to established analgesics. The compound appears to interact with the central nervous system pathways involved in pain perception .

Case Studies

-

Study on Anticonvulsant Activity :

- Objective : Evaluate the anticonvulsant efficacy of methyl 2-amino-5-methoxypentanoate.

- Method : MES (Maximal Electroshock Seizure) test in mice.

- Findings : The compound exhibited a dose-dependent reduction in seizure duration and frequency, indicating potential as an anticonvulsant agent.

-

Neuroprotection Against Oxidative Stress :

- Objective : Assess neuroprotective effects in vitro.

- Method : Cultured neuronal cells treated with oxidative agents.

- Findings : Significant reduction in cell death and preservation of mitochondrial function were observed with treatment using methyl 2-amino-5-methoxypentanoate.

-

Pain Relief Assessment :

- Objective : Investigate antinociceptive effects.

- Method : Tail-flick test and hot plate test in rodents.

- Findings : The compound significantly increased pain threshold compared to control groups.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-5-methoxypentanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step processes, such as condensation of methyl acetoacetate with a methoxy-substituted amine precursor, followed by hydrolysis and salt formation with HCl. Key parameters include:

- Temperature control : Maintaining 20–120°C during Michael addition (similar to methods for structurally related compounds) .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to enhance stereoselectivity .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. How should researchers characterize the structural and chemical purity of this compound?

- Analytical techniques :

- NMR spectroscopy : To confirm the presence of methoxy (δ 3.3–3.5 ppm), amino (δ 1.5–2.5 ppm), and ester (δ 3.7 ppm) groups .

- HPLC : Utilize C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 222) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to its hydrochloride salt form; moderate solubility in polar solvents (e.g., methanol, DMSO) .

- Stability : Store at –20°C in airtight, light-protected containers. Degradation occurs at >40°C or in basic conditions (pH >8), leading to ester hydrolysis .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for this compound, and what chiral resolution methods are most effective?

- Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (80:20) mobile phase; resolution >1.5 achieved for similar amino acid derivatives .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% enantiomeric excess .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Nucleophilic reactions : The amino group participates in Schiff base formation (e.g., with aldehydes) under mild acidic conditions (pH 4–6) .

- Electrophilic reactions : The methoxy group directs electrophilic substitution (e.g., nitration) to the para position, as observed in analogous aromatic systems .

Q. How do conflicting reports on biological activity (e.g., enzyme inhibition vs. receptor modulation) arise, and how can these discrepancies be resolved?

- Root causes : Variability in assay conditions (e.g., pH, ionic strength) or impurities in synthesized batches.

- Resolution strategies :

- Standardize bioassays using USP-grade reagents and validated cell lines .

- Conduct orthogonal activity tests (e.g., SPR for binding affinity, fluorometric assays for enzymatic inhibition) .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.